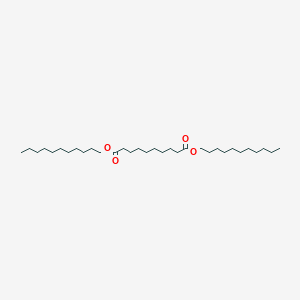
Diundecyl decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl decanedioate is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diundecyl decanedioate, a diester compound with the molecular formula C32H62O4, has garnered attention in various scientific applications due to its unique chemical properties. This article explores its applications, particularly in the fields of materials science, biochemistry, and polymer technology.
Chemical Properties and Structure
This compound is characterized by its long hydrocarbon chains, which contribute to its physical and chemical properties. With a molecular weight of 510.8 g/mol, it is a viscous liquid at room temperature, making it suitable for applications requiring fluidity and flexibility. Its structure consists of two undecyl groups attached to a decanedioate backbone, providing both hydrophobic and hydrophilic characteristics that enhance its functionality in various formulations.
Plasticizers in Polymer Science
One of the primary applications of this compound is as a plasticizer in polymer formulations. Plasticizers are additives that increase the plasticity or fluidity of a material. This compound is particularly effective in polyvinyl chloride (PVC) products, where it enhances flexibility and durability without significantly altering the thermal properties of the polymer .
This compound is also used in cosmetic formulations due to its emollient properties. It provides a smooth application and enhances the texture of creams and lotions. Its ability to form stable emulsions makes it an attractive ingredient in skin care products, where it helps to retain moisture and improve skin feel.
Biomedical Applications
Recent studies have investigated the use of this compound in biomedical applications, particularly in drug delivery systems. Its biocompatibility and ability to encapsulate active pharmaceutical ingredients make it a candidate for developing controlled-release formulations . The compound's structure allows for modification to enhance drug solubility and stability.
Lubricants and Greases
Due to its high viscosity index, this compound is also employed as a lubricant additive. It improves the performance of greases by providing excellent shear stability and resistance to oxidation, making it suitable for high-temperature applications.
Case Study 1: Plasticizer Emission Characteristics
A study conducted on the emission characteristics of this compound from PVC products highlighted its effectiveness as a plasticizer while assessing environmental impacts. The research utilized models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) to predict the behavior of this compound in various conditions . The findings emphasized its low volatility and stability within PVC matrices, suggesting minimal environmental release during product lifespan.
Case Study 2: Cosmetic Formulation Development
In another case study focusing on cosmetic formulations, this compound was evaluated for its sensory attributes and stability in emulsions. The results indicated that products containing this compound exhibited superior skin feel compared to those using traditional emollients . This study underscores the potential for this compound to enhance consumer acceptance of personal care products.
Eigenschaften
CAS-Nummer |
14641-31-7 |
|---|---|
Molekularformel |
C32H62O4 |
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
diundecyl decanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-17-21-25-29-35-31(33)27-23-19-15-16-20-24-28-32(34)36-30-26-22-18-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
NZNNOBVNTDQUGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















